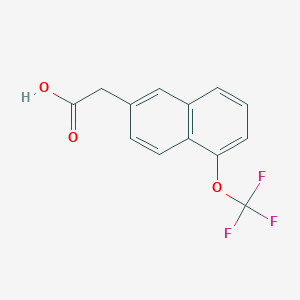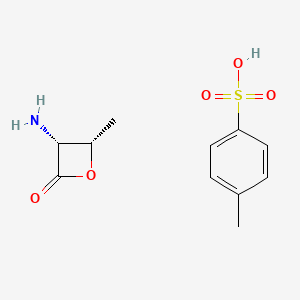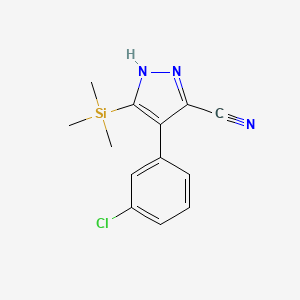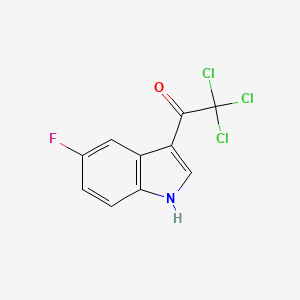![molecular formula C15H20O3Si B11848584 5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 831222-98-1](/img/structure/B11848584.png)
5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The benzofuran ring is then constructed through various cyclization reactions, often involving palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale protection and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde undergoes several types of chemical reactions, including:
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)
Major Products Formed:
Oxidation: 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carboxylic acid
Reduction: 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-methanol
Substitution: 7-Hydroxybenzofuran-5-carbaldehyde
Applications De Recherche Scientifique
7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, enhancing the compound’s stability and reactivity in various chemical reactions . The benzofuran ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Comparison: 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde is unique due to its specific structural features, including the benzofuran ring and the TBDMS-protected hydroxyl group. These features confer distinct reactivity and stability compared to other similar compounds . The presence of the aldehyde group also allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
831222-98-1 |
|---|---|
Formule moléculaire |
C15H20O3Si |
Poids moléculaire |
276.40 g/mol |
Nom IUPAC |
7-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C15H20O3Si/c1-15(2,3)19(4,5)18-13-9-11(10-16)8-12-6-7-17-14(12)13/h6-10H,1-5H3 |
Clé InChI |
SSVKKBLDAWXZEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C2C(=CC(=C1)C=O)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxylic acid](/img/structure/B11848519.png)

![Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B11848525.png)




![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-](/img/structure/B11848545.png)





